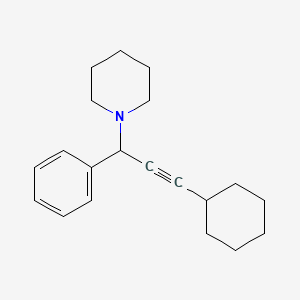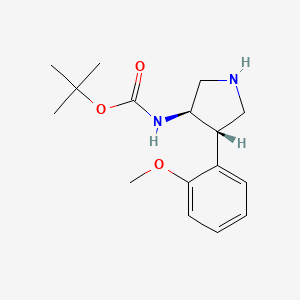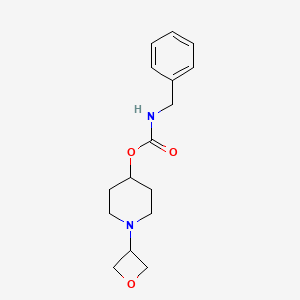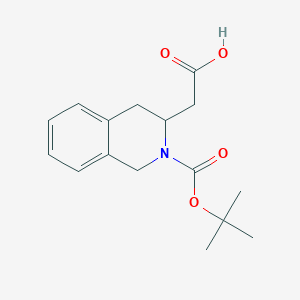![molecular formula C15H25NO4 B11839956 2-{2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindol-5-yl}acetic acid](/img/structure/B11839956.png)
2-{2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindol-5-yl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindol-5-yl}acetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under neutral and basic conditions, making it a valuable tool in multi-step synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindol-5-yl}acetic acid typically involves the protection of an amine group with a Boc group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium or in organic solvents like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods
Industrial production of Boc-protected compounds often employs continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-{2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindol-5-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Aluminum chloride and trimethylsilyl iodide are effective for selective cleavage of the Boc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine and carbon dioxide as by-products .
Aplicaciones Científicas De Investigación
2-{2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindol-5-yl}acetic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-{2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindol-5-yl}acetic acid primarily involves the protection and deprotection of amine groups. The Boc group is introduced to the amine under basic conditions, forming a stable carbamate linkage. Deprotection is achieved through acid-catalyzed hydrolysis, which cleaves the Boc group and regenerates the free amine .
Comparación Con Compuestos Similares
Similar Compounds
- 2-{2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- 2-{[(tert-butoxy)carbonyl]amino}-cyclopropanecarboxylic acid ethyl ester
- (S)-2-((tert-butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid
Uniqueness
2-{2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindol-5-yl}acetic acid is unique due to its specific structure, which includes an octahydro-1H-isoindol ring system. This structural feature imparts distinct chemical properties and reactivity, making it valuable in specialized synthetic applications.
Propiedades
Fórmula molecular |
C15H25NO4 |
|---|---|
Peso molecular |
283.36 g/mol |
Nombre IUPAC |
2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,5,6,7,7a-octahydroisoindol-5-yl]acetic acid |
InChI |
InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-8-11-5-4-10(7-13(17)18)6-12(11)9-16/h10-12H,4-9H2,1-3H3,(H,17,18) |
Clave InChI |
DXXMNYIHSSDZLQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2CCC(CC2C1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenemethanol, 4-[[[tris(1-methylethyl)silyl]oxy]methyl]-](/img/structure/B11839877.png)


![7-Bromo-9-chloro-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11839890.png)
![N'-[(Ethylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11839900.png)
![6'-(3-Ethylureido)-[3,3'-bipyridine]-5-carboxylic acid](/img/structure/B11839914.png)








